6-Bromo-N-ethylnicotinamide
Overview
Description
6-Bromo-N-ethylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol It is a brominated derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-ethylnicotinamide typically involves the bromination of N-ethylnicotinamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of the pyridine ring at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product. Safety measures, such as proper handling of bromine and adequate ventilation, are essential to prevent exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-ethylnicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions used.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 6-bromo-N-ethyl-3-pyridinecarboxamide.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-N-ethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of brominated nicotinamide derivatives on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-N-ethylnicotinamide exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
6-Bromo-N-ethylnicotinamide is similar to other brominated nicotinamide derivatives, such as 6-chloro-N-ethylnicotinamide and 6-iodo-N-ethylnicotinamide These compounds share structural similarities but differ in their halogen substituents, which can affect their chemical properties and biological activities
Properties
IUPAC Name |
6-bromo-N-ethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKAGMRJEOWXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652067 | |
Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-70-4 | |
Record name | 6-Bromo-N-ethyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-ethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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